
5-Heptafluoropropyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Heptafluoropropyluracil: is a fluorinated derivative of uracil, a pyrimidine nucleobase This compound is characterized by the presence of a heptafluoropropyl group attached to the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptafluoropropyluracil typically involves the introduction of a heptafluoropropyl group to the uracil ring. One common method is the nucleophilic substitution reaction where uracil is reacted with heptafluoropropyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 5-Heptafluoropropyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The heptafluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptafluoropropyluracil oxides, while substitution with amines may produce heptafluoropropylamino derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Heptafluoropropyluracil is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical stability and reactivity.
Biology and Medicine: In biological and medicinal research, fluorinated uracil derivatives are investigated for their potential as antiviral and anticancer agents
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its applications include the production of fluorinated polymers and coatings with improved performance characteristics.
Mechanism of Action
The mechanism of action of 5-Heptafluoropropyluracil involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes involved in nucleic acid synthesis, thereby exerting its antiviral or anticancer effects. The presence of the heptafluoropropyl group can enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer agent with a similar structure but different fluorination pattern.
5-Trifluoromethyluracil: Another fluorinated uracil derivative with distinct chemical and biological properties.
Uniqueness: 5-Heptafluoropropyluracil is unique due to the presence of the heptafluoropropyl group, which imparts distinct physicochemical properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity.
Properties
CAS No. |
60007-37-6 |
|---|---|
Molecular Formula |
C7H3F7N2O2 |
Molecular Weight |
280.10 g/mol |
IUPAC Name |
5-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H3F7N2O2/c8-5(9,6(10,11)7(12,13)14)2-1-15-4(18)16-3(2)17/h1H,(H2,15,16,17,18) |
InChI Key |
HFWQHAOXBQBFQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)

![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
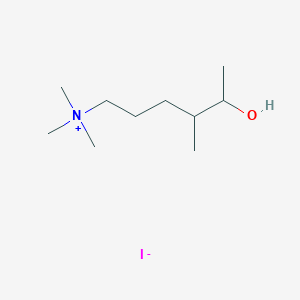
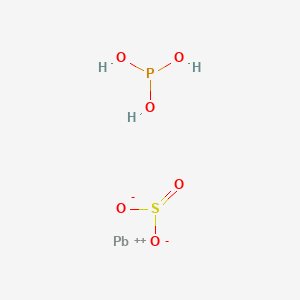
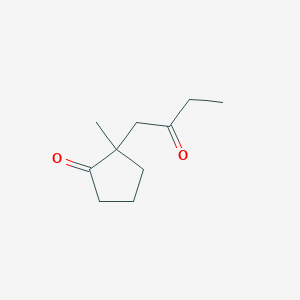
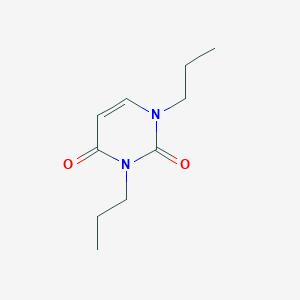
![3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile](/img/structure/B14614119.png)
![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)
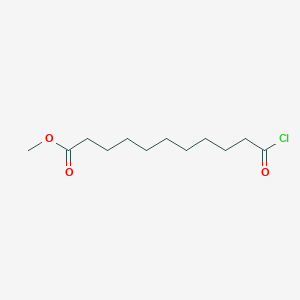
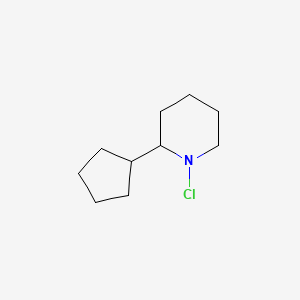
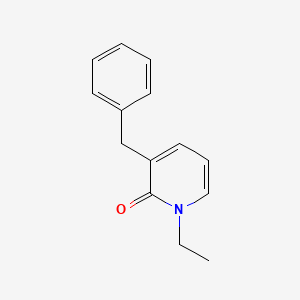
![Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane](/img/structure/B14614161.png)
![Trimethyl{[9-(trimethylsilyl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14614175.png)
